molecular formula C17H16BrN B6154126 5-bromo-1-[(3,5-dimethylphenyl)methyl]-1H-indole CAS No. 1770193-85-5

5-bromo-1-[(3,5-dimethylphenyl)methyl]-1H-indole

Cat. No.: B6154126
CAS No.: 1770193-85-5
M. Wt: 314.2 g/mol
InChI Key: WVADTOXSGINBGO-UHFFFAOYSA-N
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Description

5-bromo-1-[(3,5-dimethylphenyl)methyl]-1H-indole is an organic compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound features a bromine atom at the 5-position and a 3,5-dimethylphenylmethyl group attached to the nitrogen atom of the indole ring. Its unique structure makes it a valuable intermediate in organic synthesis and various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1-[(3,5-dimethylphenyl)methyl]-1H-indole typically involves the bromination of 1-[(3,5-dimethylphenyl)methyl]-1H-indole. This can be achieved using brominating agents such as N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) under mild conditions . The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety during the production process.

Chemical Reactions Analysis

Types of Reactions

5-bromo-1-[(3,5-dimethylphenyl)methyl]-1H-indole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The indole ring can be oxidized to form indole-2,3-diones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can be reduced to form 5-amino-1-[(3,5-dimethylphenyl)methyl]-1H-indole using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    N-bromosuccinimide (NBS): Used for bromination reactions under mild conditions.

    Potassium permanganate: Used for oxidation reactions in aqueous or organic solvents.

    Lithium aluminum hydride: Used for reduction reactions in anhydrous ether or tetrahydrofuran.

Major Products Formed

    5-amino-1-[(3,5-dimethylphenyl)methyl]-1H-indole: Formed through reduction reactions.

    Indole-2,3-diones: Formed through oxidation reactions.

Scientific Research Applications

5-bromo-1-[(3,5-dimethylphenyl)methyl]-1H-indole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-bromo-1-[(3,5-dimethylphenyl)methyl]-1H-indole involves its interaction with specific molecular targets and pathways. The bromine atom and the indole ring play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other proteins, leading to various biochemical effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

    5-bromo-1H-indole: Lacks the 3,5-dimethylphenylmethyl group, making it less sterically hindered and potentially less selective in its reactions.

    1-[(3,5-dimethylphenyl)methyl]-1H-indole: Lacks the bromine atom, which reduces its reactivity in substitution reactions.

    5-chloro-1-[(3,5-dimethylphenyl)methyl]-1H-indole: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.

Uniqueness

5-bromo-1-[(3,5-dimethylphenyl)methyl]-1H-indole is unique due to the presence of both the bromine atom and the 3,5-dimethylphenylmethyl group. This combination enhances its reactivity and selectivity in chemical reactions, making it a valuable compound in organic synthesis and scientific research.

Properties

CAS No.

1770193-85-5

Molecular Formula

C17H16BrN

Molecular Weight

314.2 g/mol

IUPAC Name

5-bromo-1-[(3,5-dimethylphenyl)methyl]indole

InChI

InChI=1S/C17H16BrN/c1-12-7-13(2)9-14(8-12)11-19-6-5-15-10-16(18)3-4-17(15)19/h3-10H,11H2,1-2H3

InChI Key

WVADTOXSGINBGO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)CN2C=CC3=C2C=CC(=C3)Br)C

Purity

95

Origin of Product

United States

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